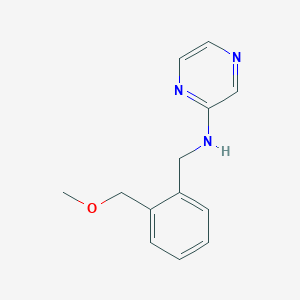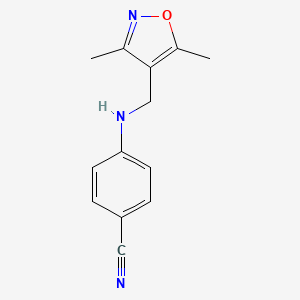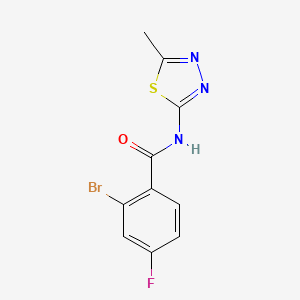![molecular formula C13H19NO3S B14914565 4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)
4-[1-(Phenylsulfonyl)propan-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound 4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine is characterized by the presence of a phenylsulfonyl group attached to an ethyl chain, which is further connected to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine typically involves the reaction of morpholine with a suitable sulfonyl chloride derivative. One common method is the reaction of morpholine with 1-methyl-2-(phenylsulfonyl)ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods often focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for its target, leading to the desired biological effect. The exact pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine can be compared with other morpholine derivatives and sulfonyl-containing compounds. Similar compounds include:
4-(Phenylsulfonyl)morpholine: Lacks the methyl and ethyl groups, leading to different chemical and biological properties.
4-[1-Methyl-2-(phenylsulfonyl)ethyl]piperidine: Contains a piperidine ring instead of a morpholine ring, resulting in different reactivity and applications.
4-[1-Methyl-2-(phenylsulfonyl)ethyl]thiomorpholine: Contains a sulfur atom in the ring, which can alter its chemical behavior and biological activity.
Properties
Molecular Formula |
C13H19NO3S |
|---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
4-[1-(benzenesulfonyl)propan-2-yl]morpholine |
InChI |
InChI=1S/C13H19NO3S/c1-12(14-7-9-17-10-8-14)11-18(15,16)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChI Key |
HDGMKHPJUAIZBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


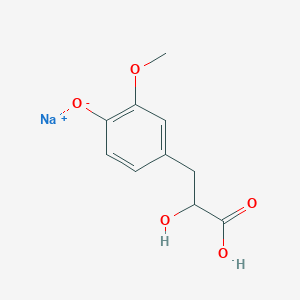
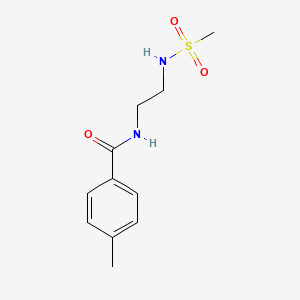
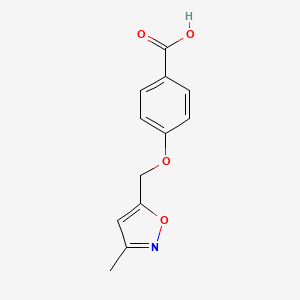

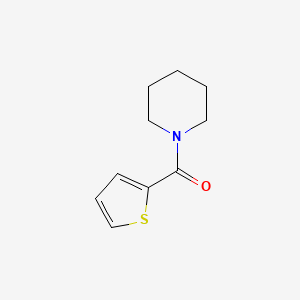
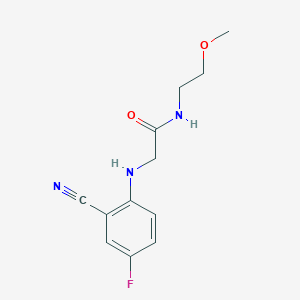
![(3AR,7aR)-1,3-bis(3,5-di-tert-butylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14914531.png)
